N-(1-Methylpiperidin-2-ylidene)methanesulfonamide
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Overview
Description
N-(1-Methylpiperidin-2-ylidene)methanesulfonamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpiperidin-2-ylidene)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpiperidin-2-ylidene)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine compounds .
Scientific Research Applications
N-(1-Methylpiperidin-2-ylidene)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-Methylpiperidin-2-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and methanesulfonamide-containing molecules. Examples include:
Vandetanib: A quinazoline derivative with a piperidine moiety, used in cancer treatment.
Methanesulfonamide derivatives:
Uniqueness
N-(1-Methylpiperidin-2-ylidene)methanesulfonamide is unique due to its specific combination of a piperidine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
84484-11-7 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-(1-methylpiperidin-2-ylidene)methanesulfonamide |
InChI |
InChI=1S/C7H14N2O2S/c1-9-6-4-3-5-7(9)8-12(2,10)11/h3-6H2,1-2H3 |
InChI Key |
OVRLZLRZEMUULB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=NS(=O)(=O)C |
Origin of Product |
United States |
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